LDC000067

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Chemical Properties

: This compound has a CAS Number of 1073485-20-7 and a molecular weight of 370.43 . It’s a solid at room temperature and should be stored in a dark place under an inert atmosphere .

Potential Interactions

: The Comparative Toxicogenomics Database (CTD) provides information on potential gene interactions for this compound .

LDC000067 is a small molecule compound primarily known for its role as a cyclin-dependent kinase 9 inhibitor. It has gained attention in cancer research due to its ability to selectively inhibit the catalytic activity of cyclin-dependent kinase 9, which is crucial for the regulation of transcription and cell proliferation. The compound is derived from a 2,4-aminopyrimidine scaffold and was identified through a chemical library screening aimed at targeting ATP-binding pockets in kinases. Its structure allows it to exert significant effects on RNA polymerase II activity, enhancing transcriptional pausing and inducing apoptosis in cancer cells .

There is no current information available regarding the mechanism of action of this compound.

LDC000067 functions by competitively inhibiting the activity of cyclin-dependent kinase 9, which leads to a decrease in the transcription of genes associated with cell survival and proliferation. The compound's mechanism involves the binding to the ATP-binding site of the kinase, resulting in reduced phosphorylation of RNA polymerase II. This inhibition can lead to a selective reduction in short-lived mRNAs, including those involved in regulating apoptosis and cell cycle progression .

The biological activity of LDC000067 has been extensively studied, particularly its effects on cancer cells. It has demonstrated potent antitumor efficacy by inducing apoptosis in various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The compound also inhibits the production of inflammatory cytokines and matrix metalloproteinases, which are often upregulated in tumor environments, thereby contributing to its potential as an anti-cancer agent . Additionally, LDC000067 has shown selectivity for cyclin-dependent kinase 9 over other kinases, making it a promising candidate for targeted cancer therapies .

The synthesis of LDC000067 involves several key steps:

- Formation of Intermediate:

- A solution of 4,6-dichloropyrimidine is reacted with 2-methoxyphenylboronic acid in the presence of a palladium catalyst and potassium carbonate to yield 4-chloro-6-(2-methoxyphenyl)pyrimidine.

- Final Product Formation:

LDC000067 is primarily explored for its applications in cancer therapy due to its ability to inhibit cyclin-dependent kinase 9. Its selectivity and potency make it a valuable tool for studying transcriptional regulation in cancer cells. Furthermore, it may serve as a lead compound for developing new therapeutic agents targeting other malignancies associated with dysregulated CDK9 activity .

Interaction studies have revealed that LDC000067 effectively inhibits the growth of various tumor cell lines by disrupting CDK9-mediated transcriptional processes. In addition to inducing apoptosis, it also affects the expression levels of several oncogenes and tumor suppressors by modulating RNA polymerase II activity. These interactions underscore its potential as a therapeutic agent that can alter the tumor microenvironment and improve treatment outcomes .

LDC000067 shares similarities with other cyclin-dependent kinase inhibitors but stands out due to its selectivity for CDK9. Below are some similar compounds along with their unique features:

| Compound Name | Mechanism of Action | Selectivity | Unique Features |

|---|---|---|---|

| BAY-1143572 | CDK9 inhibition | High | First highly selective clinical inhibitor |

| AZD-4573 | CDK9 inhibition | Moderate | Developed for advanced malignancies |

| Flavopiridol | Broad-spectrum CDK inhibition | Low | Known for multiple kinase targets |

| DRB | Inhibits transcription elongation | Low | Non-selective; affects multiple pathways |

LDC000067's unique profile lies in its high selectivity for cyclin-dependent kinase 9 over other cyclin-dependent kinases, making it an attractive candidate for targeted cancer therapies without affecting other critical cellular functions .

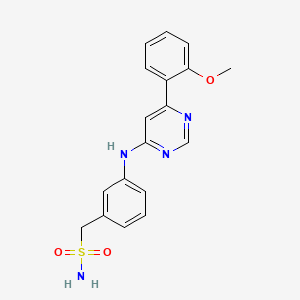

LDC000067, also known as 3-[[6-(2-methoxyphenyl)-4-pyrimidinyl]amino]benzenemethanesulfonamide, is a synthetic small molecule with the molecular formula $$ \text{C}{18}\text{H}{18}\text{N}{4}\text{O}{3}\text{S} $$ and a molecular weight of 370.43 g/mol. Its IUPAC name reflects its structural components:

- A pyrimidine ring substituted at position 6 with a 2-methoxyphenyl group.

- An amino linkage at position 4 of the pyrimidine ring, connecting to a benzenemethanesulfonamide moiety.

Key structural features include:

| Feature | Description |

|---|---|

| Pyrimidine core | Central heterocyclic ring with nitrogen atoms at positions 1 and 3. |

| 2-Methoxyphenyl group | Aromatic substituent at position 6, providing hydrophobicity. |

| Sulfonamide group | Polar functional group contributing to kinase binding affinity. |

The SMILES string is $$ \text{COC1=CC=CC=C1C2=CC(=NC=N2)NC3=CC=CC(=C3)CS(=O)(=O)N} $$, and the InChIKey is $$ \text{GGQCIOOSELPMBB-UHFFFAOYSA-N} $$.

Synthetic Pathways and Optimization Strategies

LDC000067 is synthesized through a multi-step route involving key intermediates and coupling reactions.

Key Steps:

- Pyrimidine Intermediate Preparation:

- Amination Reaction:

- Purification:

Optimization Strategies:

- Solvent Selection: Transitioning from organic solvents (e.g., DMF) to water in amination steps improves safety and reduces costs.

- Catalysis: Copper and visible light-mediated S(O)$$_2$$–N coupling enhances efficiency for sulfonamide formation.

- Yield Improvements: Avoiding harsh reagents (e.g., NaH) in favor of milder bases like pyridine reduces side reactions.

Example reaction scheme:

$$

\text{4-Chloro-6-(2-methoxyphenyl)pyrimidine} + \text{(3-aminophenyl)methanesulfonamide} \xrightarrow{\text{HCl, DMSO}} \text{LDC000067}

$$

Physicochemical Properties and Stability Analysis

Physicochemical Properties:

| Property | Value/Description | Source |

|---|---|---|

| Solubility (DMSO) | 69 mg/mL (186 mM) | |

| LogP (predicted) | 3.2 (moderate lipophilicity) | |

| pKa | 10.27 (sulfonamide group) | |

| Melting Point | Not explicitly reported; likely >200°C (powder) |

Stability:

- Storage: Stable at -20°C under inert gas (N$$_2$$ or Ar) for ≥3 years.

- Degradation: Susceptible to hydrolysis under strong acidic/basic conditions due to the sulfonamide and pyrimidine groups. Light-sensitive; requires protection from UV exposure.

Analytical Characterization:

P-TEFb Complex Modulation and RNA Polymerase II Phosphorylation

LDC000067 is a small-molecule inhibitor that binds with high affinity to Cyclin-dependent kinase 9, the catalytic core of Positive Transcription Elongation Factor b. Biochemical profiling demonstrates a half-maximal inhibitory concentration of forty-four nanomoles per litre for Cyclin-dependent kinase 9, with over fifty-fold selectivity against every other Cyclin-dependent kinase family member tested [1] [2].

| Target kinase | Half-maximal inhibitory concentration (µM) | Selectivity versus Cyclin-dependent kinase 9 |

|---|---|---|

| Cyclin-dependent kinase 9–Cyclin T1 | 0.044 ± 0.010 | – |

| Cyclin-dependent kinase 2–Cyclin A | 2.44 ± 0.23 | 55-fold [1] |

| Cyclin-dependent kinase 1–Cyclin B1 | 5.51 ± 0.33 | 125-fold [1] |

| Cyclin-dependent kinase 4–Cyclin D1 | 9.24 ± 0.17 | 210-fold [1] |

| Cyclin-dependent kinase 6–Cyclin D3 | > 10 | > 227-fold [1] |

| Cyclin-dependent kinase 7–Cyclin H–MAT1 | > 10 | > 227-fold [1] |

In cell-based assays the compound competes with adenosine triphosphate for the catalytic pocket of Cyclin-dependent kinase 9, diminishing phosphorylation of the serine-two residue within the C-terminal heptad repeat of the largest sub-unit of RNA polymerase II. A sixty-minute exposure of HeLa cells to ten micromoles per litre reduces serine-two phosphorylation by approximately forty per cent without altering serine-five or serine-seven modification [3]. Comparable treatment of mouse embryonic stem cells lowers serine-two phosphorylation by 1.6-fold within ninety minutes [1].

| Cell model | LDC000067 (µM) | Exposure time (min) | Reduction of serine-two phosphorylation |

|---|---|---|---|

| HeLa | 10 | 60 | 40% decrease [3] |

| Mouse embryonic stem cells | 10 | 90 | 1.6-fold decrease [1] |

By attenuating serine-two phosphorylation, LDC000067 curtails productive elongation and triggers phosphorylation-dependent stress signalling, exemplified by rapid accumulation of the tumour suppressor protein cellular tumour antigen 53 in its active phospho-serine-three-hundred-ninety-two state [1].

Impact on Promoter-Proximal Pausing and Elongation Dynamics

Positive Transcription Elongation Factor b normally promotes release of paused RNA polymerase II by phosphorylating negative elongation factors and the polymerase C-terminal domain. LDC000067 restricts this activity, forcing RNA polymerase II to accumulate immediately downstream of numerous promoters. Chromatin-immunoprecipitation mapping across the proto-oncogene MYC illustrates the characteristic signature:

- Total RNA polymerase II and the serine-five- or serine-seven-phosphorylated forms increase at the first 100 base pairs.

- Serine-two-phosphorylated polymerase declines progressively toward the gene terminus.

The net effect is an elevated pause index and a marked reduction in nascent transcript production (approximately fifty-per-cent decline for MYC after ninety minutes at ten micromoles per litre) [1]. Similar promoter-proximal enrichment is detected across additional loci without corresponding increases in three-prime gene body occupancy, confirming inefficient transition into processive elongation [1].

Magnesium titration experiments in nuclear extract reveal that higher divalent-cation concentrations alleviate the inhibitory effect, underscoring the adenosine-triphosphate-competitive nature of the compound during elongation complex formation [1].

Genome-Wide Effects on Short-Lived Messenger RNA Populations

Whole-transcriptome hybridisation of THP-1 acute myeloid leukaemia cells treated for ninety minutes with ten micromoles per litre of LDC000067 identifies approximately thirteen-hundred transcripts (4.5 per cent of the detectable transcriptome) that change significantly; ninety-four per cent of these messages are down-regulated [1]. Strikingly, the repressed cohort is enriched for transcripts with rapid basal turnover, including immediate early transcription factors and anti-apoptotic regulators.

| Representative short-lived messenger ribonucleic acid | Basal half-life (h) | Fold reduction after 90 min (10 µM) | Functional category |

|---|---|---|---|

| MYC proto-oncogene | < 1 | -7.0 [1] | Cell-cycle progression |

| FBJ murine osteosarcoma viral oncogene homologue | < 1 | -5.0 [1] | Mitogen response |

| Induced myeloid leukaemia cell differentiation protein-1 | < 2 | -4.3 [1] | Differentiation |

| Myeloid cell leukaemia-sequence 1 | < 2 | -3.8 [1] | Anti-apoptosis |

Messenger ribonucleic acid species known to be intrinsically stable, such as ribosomal protein transcripts, do not decline at the mature-messenger level, yet exon-intron quantitative polymerase chain reaction reveals a uniform drop in their nascent heterogeneous nuclear ribonucleic acid, indicating that LDC000067 suppresses primary transcription broadly while the apparent abundance of long-lived messages masks this inhibition [1].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Dates

2: Xue S, Zhu L, Wang C, Jiang Y, Lu H, Liu Y, Shao Q, Xue B, Sang W, Ma J. CDK9 attenuation exerts protective effects on catabolism and hypertrophy in chondrocytes and ameliorates osteoarthritis development. Biochem Biophys Res Commun. 2019 Sep 10;517(1):132-139. doi: 10.1016/j.bbrc.2019.07.032. Epub 2019 Jul 13. PubMed PMID: 31307784.

3: Wang J, Dean DC, Hornicek FJ, Shi H, Duan Z. Cyclin-dependent kinase 9 (CDK9) is a novel prognostic marker and therapeutic target in ovarian cancer. FASEB J. 2019 May;33(5):5990-6000. doi: 10.1096/fj.201801789RR. Epub 2019 Feb 6. PubMed PMID: 30726104; PubMed Central PMCID: PMC6463912.

4: Löschmann N, Michaelis M, Rothweiler F, Voges Y, Balónová B, Blight BA, Cinatl J Jr. ABCB1 as predominant resistance mechanism in cells with acquired SNS-032 resistance. Oncotarget. 2016 Sep 6;7(36):58051-58064. doi: 10.18632/oncotarget.11160. PubMed PMID: 27517323; PubMed Central PMCID: PMC5295411.

5: Albert TK, Rigault C, Eickhoff J, Baumgart K, Antrecht C, Klebl B, Mittler G, Meisterernst M. Characterization of molecular and cellular functions of the cyclin-dependent kinase CDK9 using a novel specific inhibitor. Br J Pharmacol. 2014 Jan;171(1):55-68. doi: 10.1111/bph.12408. PubMed PMID: 24102143; PubMed Central PMCID: PMC3874696.